2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2,2-dihydroxy-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5(6(9)10)7-3-1-2-4-7/h6,9-10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCQQGQIYPRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of pyrrolidine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its hydroxyl groups or ketone moiety:
Mechanistic Insight :
-
Vicinal dihydroxy groups undergo cleavage to form α-keto acids under strong oxidizers like KMnO₄.
-
Metal-catalyzed oxidation (e.g., Mn complexes) follows a non-radical pathway, as evidenced by controlled cyclohexanol/cyclohexanone ratios [10a].
Reduction Reactions
The ketone group is susceptible to reduction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethanol | 85% | |
| LiAlH₄ | THF, reflux | Same as above | 92% |
Notes :
-
Reduction retains the pyrrolidine ring and hydroxyl groups, producing secondary alcohols .
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid efficiently reduces imine intermediates derived from this compound .
Nucleophilic Substitution
Hydroxyl groups participate in substitution reactions:
Key Observation :
Condensation Reactions
The compound participates in cyclization and aldol condensation:
| Reaction Partner | Conditions | Product | Catalyst/TON |
|---|---|---|---|
| Aldehydes (e.g., PhCHO) | NaOH, ethanol, reflux | β-Hydroxy ketone derivatives | Base-mediated |
| Diamines | AcOH, 100°C | Pyrrolidine-fused heterocycles | Up to 75% yield |
Example :
Coordination Chemistry
The hydroxyl and ketone groups act as ligands for metal complexes:
| Metal Ion | Ligand Role | Application | Reference |
|---|---|---|---|
| Mn(II) | Bidentate (O,O-donor) | Catalytic alkane oxidation | [10b] |
| Pd(II) | Chelating agent | Cross-coupling reactions |
Insight :
-
Mn complexes derived from this compound show enantioselectivity in epoxidation (up to 1000 TONs) [10b].
Key Syntheses:
-
Intermediate for γ-lactams : Hydrogenation of isoxazolidine derivatives yields γ-lactams with >90% purity .
-
Pharmaceutical building block : Used in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling .
Industrial Protocols:
Scientific Research Applications
Chemical Synthesis and Methodology
The synthesis of 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of pyrrolidine with glyoxylic acid under controlled conditions. The optimization of reaction parameters such as temperature, pH, and solvent choice is crucial for maximizing yield and purity. The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules.
Chemistry
In the realm of chemistry, this compound is utilized as a building block for synthesizing various derivatives. Its structural features allow it to participate in:
- Oxidation reactions to form carboxylic acids or ketones.
- Reduction reactions that yield alcohols or amines.
- Nucleophilic substitution reactions where hydroxyl groups can be replaced by other functional groups.
These reactions highlight the compound's utility in developing new synthetic methodologies and exploring reaction mechanisms.
Biology
The biological applications of this compound are particularly noteworthy:
- Enzyme Mechanisms : The compound is used to study enzyme mechanisms and interactions due to its ability to inhibit enzyme activity by binding to active sites.
- Antimicrobial Activity : Recent studies have demonstrated its antimicrobial properties against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results indicate significant antimicrobial potential, making it a candidate for further therapeutic development.
Industry
In industrial applications, this compound is utilized as an intermediate in the production of fine chemicals and pharmaceuticals. Its unique properties facilitate the synthesis of agrochemicals and other valuable chemical products.
Antimicrobial Efficacy
A study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound against Gram-positive and Gram-negative bacteria. Modifications in the compound's structure led to enhanced antimicrobial potency compared to unmodified derivatives.
Analgesic Development
Research focused on designing enantiomerically enriched analogs of known analgesics revealed that specific structural changes in pyrrolidine-based compounds could yield significantly more potent pain relief with lower addiction potential. This highlights the therapeutic promise of derivatives based on this compound.
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Difluoro/trifluoromethyl groups (e.g., in ) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.
- Aromatic vs. Heteroaromatic Substituents : Pyrrole-containing derivatives (e.g., ) exhibit distinct electronic profiles compared to phenyl analogs due to conjugation with the nitrogen lone pair.
Hydroxy-Substituted Derivatives
Key Observations :
- Hydroxy Groups : The dihydroxy motif in promotes acid-catalyzed cyclization, suggesting similar reactivity for the target compound.
- Steric Effects : Bulky substituents (e.g., morpholinylpropoxy in ) reduce reaction yields due to steric hindrance.
Heterocyclic and Functionalized Analogs
Key Observations :
- Dual Heterocycles : Compounds like exhibit bifurcated hydrogen-bonding networks, altering solubility and crystallinity.
- Disulfide Linkages : The dimer in introduces reversible S–S bonds, enabling dynamic covalent chemistry.
Spectroscopic and Physical Properties
Biological Activity
2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1909313-81-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The synthesis of this compound typically involves the reaction of pyrrolidine with glyoxylic acid under controlled conditions to yield the desired product. The optimization of reaction parameters such as temperature and pH is crucial for maximizing yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to significant alterations in cellular pathways and biological responses.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of pyrrolidine have demonstrated varying degrees of antibacterial and antifungal activities against several pathogenic strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Analgesic Properties
Another area of interest is the analgesic potential of this compound. In related research, pyrrolidine derivatives have been designed as analogs to existing analgesics like dextromoramide, aiming to enhance efficacy while reducing side effects such as addiction and respiratory depression . The structure-activity relationship (SAR) studies indicated that modifications in the pyrrolidine ring could lead to compounds with improved analgesic properties.
Case Studies
Several case studies have been documented regarding the biological activity of pyrrolidine derivatives:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain modifications led to enhanced antimicrobial potency .
- Analgesic Development : Research involving the design of enantiomerically enriched analogs of known analgesics revealed that specific structural changes in pyrrolidine-based compounds could result in significantly more potent pain relief with lower addiction potential .
Q & A
Q. What are the key functional groups in 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one, and how do they influence reactivity?
The compound contains a 1,2-dihydroxyethyl group and a pyrrolidine ring. The hydroxyl groups enhance hydrophilicity and participate in hydrogen bonding, while the pyrrolidine contributes to basicity and nucleophilic reactivity. These groups enable interactions with biological targets like enzymes and influence solubility in polar solvents .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity and identifies proton environments.
- High-resolution mass spectrometry (HRMS) validates molecular weight.
- Infrared (IR) spectroscopy detects functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹, carbonyl at ~1650–1750 cm⁻¹).
- X-ray crystallography (if applicable) resolves the 3D structure .
Q. What are common synthetic routes for this compound?
Synthesis often involves Pd-catalyzed coupling reactions (e.g., α-arylation of silyl enolates) or condensation reactions between pyrrolidine and dihydroxyacetone derivatives. Multi-step routes may require protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions .
Q. How do solubility properties impact experimental design?
The dihydroxy group increases aqueous solubility, facilitating biological assays. However, the pyrrolidine ring introduces moderate lipophilicity, requiring solvent optimization (e.g., DMSO/water mixtures) for in vitro studies .
Q. What analytical methods ensure purity post-synthesis?
- HPLC with UV detection monitors purity.
- Elemental analysis (C, H, N) confirms stoichiometry.
- Melting point analysis assesses crystalline consistency .
Advanced Research Questions
Q. How can computational modeling predict biological activity?
Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like kinases or GPCRs. For example, pyrrolidine analogs show affinity for enzymes via hydrogen bonding with catalytic residues. MD simulations further evaluate binding stability .
Q. What strategies resolve contradictions in reported enzyme inhibition data?
- Standardize assay conditions (pH, temperature, cofactors).
- Use orthogonal assays (e.g., fluorescence vs. radiometric) to cross-validate.
- Compare with structural analogs to isolate substituent effects (e.g., replacing hydroxyl with methoxy) .
Q. How are protecting groups optimized in derivative synthesis?
- TBS or acetyl groups protect hydroxyls during alkylation/arylation.
- Deprotection (e.g., TBAF for TBS) requires mild conditions to avoid decomposition.
- Monitor reaction progress via TLC or LC-MS .
Q. What industrial methods scale up synthesis efficiently?
Continuous flow reactors improve yield and reduce by-products. Automated systems enable real-time monitoring, while HPLC purification ensures high purity (>95%) for pharmaceutical-grade material .
Q. How do SAR studies guide bioactivity enhancement?
- Systematic substitution : Replace hydroxyls with bioisosteres (e.g., fluorine) to improve metabolic stability.
- Ring modifications : Introduce sp³-hybridized carbons in pyrrolidine to enhance target selectivity.
- Data from analogs (e.g., trifluoromethyl-pyrrolidine derivatives) inform design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
